methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate is a complex organic compound with the molecular formula C24H19Cl2N3O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with oxalyl chloride to form 2-(2,3-dichloroanilino)-2-oxoacetyl chloride. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a hydrazine derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
- **Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Uniqueness
Methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
477732-11-9 |
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Molecular Formula |
C17H13Cl2N3O4 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-7-5-10(6-8-11)9-20-22-16(24)15(23)21-13-4-2-3-12(18)14(13)19/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
AYGCKXOJPINGOY-AWQFTUOYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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